molecular formula C8H5BrFNO B13918345 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole

6-Bromo-3-(fluoromethyl)benzo[d]isoxazole

Cat. No.: B13918345
M. Wt: 230.03 g/mol
InChI Key: HAMNCGNQZONEJG-UHFFFAOYSA-N
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Description

6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a fluoromethyl group attached to a benzo[d]isoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a brominated precursor, which undergoes a cyclization reaction with a fluoromethylating agent. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or fluoromethyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isoxazole derivatives.

Scientific Research Applications

6-Bromo-3-(fluoromethyl)benzo[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene expression .

Comparison with Similar Compounds

  • 3-(Fluoromethyl)benzo[d]isoxazole
  • 6-Bromo-3-methylbenzo[d]isoxazole
  • 3-Bromo-5-(fluoromethyl)isoxazole

Uniqueness: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

6-bromo-3-(fluoromethyl)-1,2-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2

InChI Key

HAMNCGNQZONEJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2CF

Origin of Product

United States

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